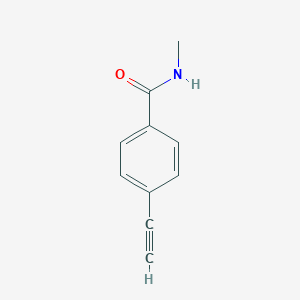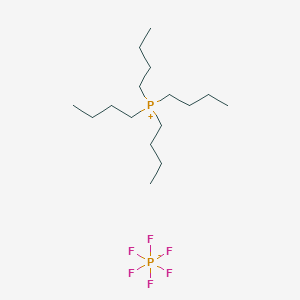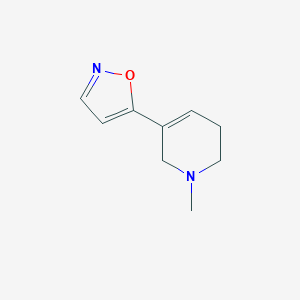
Pyridine, 1,2,3,6-tetrahydro-5-(5-isoxazolyl)-1-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-5-(5-isoxazolyl)-1-methyl-(9CI), commonly known as isoxazole pyridine, is a heterocyclic organic compound that has been used in scientific research for many years. This compound has a unique structure that makes it an important tool for studying biological processes, especially those related to the nervous system.
作用機序
The mechanism of action of isoxazole pyridine is not fully understood. However, it is believed to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects
Isoxazole pyridine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the release of glutamate, an important neurotransmitter in the brain. This inhibition can lead to a decrease in excitatory synaptic transmission, which can have a number of effects on brain function. Isoxazole pyridine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using isoxazole pyridine in lab experiments is its ability to selectively inhibit NMDA receptor activity. This allows researchers to study the effects of NMDA receptor activity on various biological processes. However, one limitation of using isoxazole pyridine is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research involving isoxazole pyridine. One area of research is the development of more selective NMDA receptor antagonists. These compounds could be used to study the role of NMDA receptors in various biological processes with greater specificity. Another area of research is the development of isoxazole pyridine derivatives with improved pharmacological properties. These derivatives could be used to develop new treatments for diseases such as Alzheimer's and Parkinson's. Finally, isoxazole pyridine could be used in the study of other biological processes beyond the nervous system, such as inflammation and cancer.
Conclusion
In conclusion, isoxazole pyridine is a heterocyclic organic compound that has been used extensively in scientific research. Its unique structure and ability to selectively inhibit NMDA receptor activity make it an important tool for studying biological processes, especially those related to the nervous system. While there are limitations to its use, isoxazole pyridine has a number of advantages that make it a valuable compound for researchers. There are also many future directions for research involving isoxazole pyridine, which could lead to new treatments for a variety of diseases.
合成法
The synthesis of isoxazole pyridine involves the reaction of 2,3-dihydro-1H-pyridin-1-one with hydroxylamine hydrochloride and acetic anhydride. This reaction produces isoxazole pyridine as the final product. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
Isoxazole pyridine has been used extensively in scientific research as a tool for studying biological processes. It has been found to be particularly useful in the study of the nervous system. The compound has been used to investigate the role of neurotransmitters in the brain, as well as to study the effects of drugs on neurotransmitter activity. Isoxazole pyridine has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
123686-64-6 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.2 g/mol |
IUPAC名 |
5-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-11-6-2-3-8(7-11)9-4-5-10-12-9/h3-5H,2,6-7H2,1H3 |
InChIキー |
FRLKCZOUYILSOX-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)C2=CC=NO2 |
正規SMILES |
CN1CCC=C(C1)C2=CC=NO2 |
同義語 |
Pyridine, 1,2,3,6-tetrahydro-5-(5-isoxazolyl)-1-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)

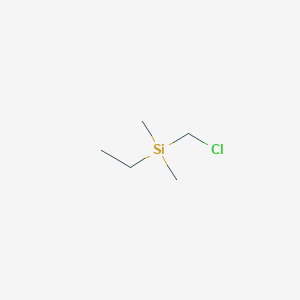


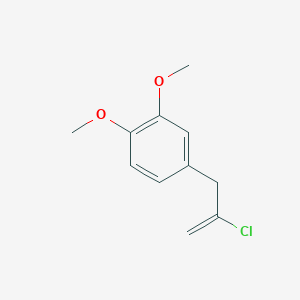
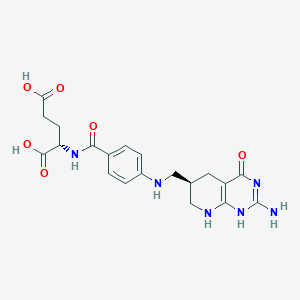
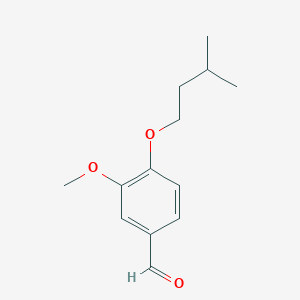
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
